(3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid
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Overview
Description
(3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amine functionality during the synthesis process. The key steps include:
Fmoc Protection: The amine group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amine is then coupled with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Valine: Similar in structure but with different side chains.
Uniqueness
(3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-3-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other Fmoc-protected compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-3-(methylamino)pentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-13(2)20(23-3)19(21(24)25)22(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-20,23H,12H2,1-3H3,(H,24,25)/t19?,20-/m1/s1 |
InChI Key |
MAFWSDVIPBMQJI-GFOWMXPYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC |
Canonical SMILES |
CC(C)C(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC |
Origin of Product |
United States |
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